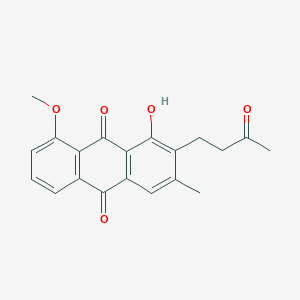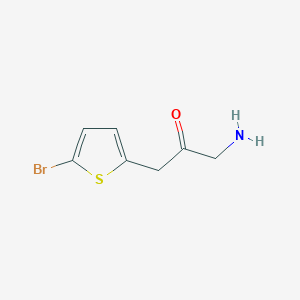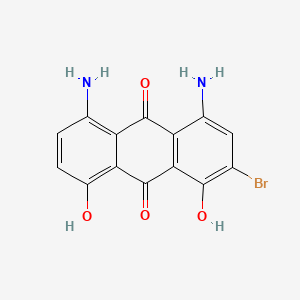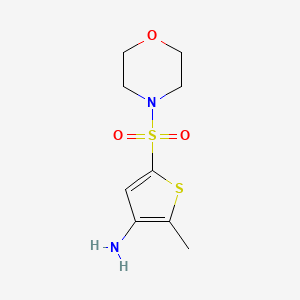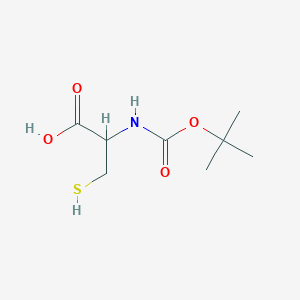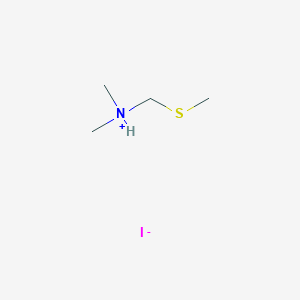
N,N-Dimethyl-1-(methylthio)methanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-(methylthio)methanaminium iodide is a chemical compound with the molecular formula C4H12INS. It is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a dimethylamino group and a methylthio group attached to a methanaminium core, with an iodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(methylthio)methanaminium iodide typically involves the reaction of dimethylamine with methylthioacetic acid, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction steps but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1-(methylthio)methanaminium iodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dimethylamine and methanethiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions often use silver salts or other halide sources.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethylamine and methanethiol.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-(methylthio)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-(methylthio)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1-(methylthio)methanaminium chloride
- N,N-Dimethyl-1-(methylthio)methanaminium bromide
- N,N-Dimethyl-1-(methylthio)methanaminium fluoride
Uniqueness
N,N-Dimethyl-1-(methylthio)methanaminium iodide is unique due to its iodide counterion, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodide ion can participate in specific reactions that other halides may not, making this compound particularly valuable in certain synthetic applications .
Propiedades
Fórmula molecular |
C4H12INS |
|---|---|
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
dimethyl(methylsulfanylmethyl)azanium;iodide |
InChI |
InChI=1S/C4H11NS.HI/c1-5(2)4-6-3;/h4H2,1-3H3;1H |
Clave InChI |
QCTZKXFTIVVNQP-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CSC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


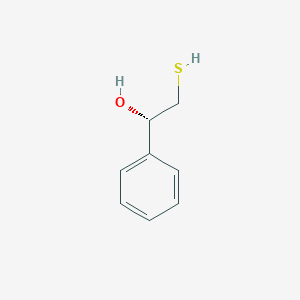

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


